B600295 3-Dehydrotrametenolic acid CAS No. 29220-16-4

3-Dehydrotrametenolic acid

Cat. No.: B600295
CAS No.: 29220-16-4
M. Wt: 454.695
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-Dehydrotrametenolic acid: is a lanostane-type triterpene acid isolated from the sclerotium of Poria cocos, a fungus commonly used in traditional Chinese medicine. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties .

Mechanism of Action

Target of Action

3-Dehydrotrametenolic acid primarily targets Caspase-3 and Lactate Dehydrogenase (LDH) . Caspase-3 is a crucial enzyme in the execution-phase of cell apoptosis, while LDH plays a significant role in the conversion of lactate to pyruvate, an essential step in cellular respiration.

Mode of Action

This compound induces apoptosis through the Caspase-3 pathway . It also acts as an LDH inhibitor , which can influence cellular respiration and energy production. Furthermore, it has been found to promote adipocyte differentiation in vitro .

Biochemical Pathways

The compound’s interaction with Caspase-3 leads to the induction of apoptosis, a biochemical pathway that results in programmed cell death . By inhibiting LDH, this compound can potentially disrupt normal cellular respiration and energy production .

Pharmacokinetics

It’s known that the compound is isolated from the sclerotium of poria cocos , suggesting it may be bioavailable through oral consumption as part of traditional medicine practices

Result of Action

This compound has been shown to have anti-tumor activity , anti-inflammatory effects , and anti-diabetic effects . Its induction of apoptosis could contribute to its anti-tumor activity, while its interaction with biochemical pathways could underlie its anti-inflammatory and anti-diabetic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Dehydrotrametenolic acid is typically isolated from natural sources, particularly the sclerotium of Poria cocos. The extraction process involves several steps:

Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the process would likely involve large-scale extraction and purification from Poria cocos, followed by rigorous quality control to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Dehydrotrametenolic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Properties

IUPAC Name

(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,11,14,20-21,24-25,31H,8,10,12-13,15-18H2,1-7H3,(H,32,33)/t20-,21-,24+,25+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPLAAZRZNKRRY-GIICLEHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@H]([C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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